5-Chloro-2-isopropoxyisonicotinaldehyde
Description
5-Chloro-2-isopropoxyisonicotinaldehyde (CAS: 898780-39-7) is a substituted pyridine derivative featuring a chlorine atom at the 5-position, an isopropoxy group at the 2-position, and an aldehyde functional group at the 4-position of the pyridine ring. This compound is characterized by its high purity (97%) and is commonly utilized as an intermediate in pharmaceutical synthesis and organic chemistry research due to its reactive aldehyde group, which facilitates nucleophilic addition and condensation reactions . Its structural uniqueness lies in the combination of electron-withdrawing (chlorine) and electron-donating (isopropoxy) substituents, which modulate its electronic properties and reactivity.
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJYWUGNXKIVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropoxyisonicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde as the starting material.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial-grade chlorinating agents.
Continuous Etherification: Continuous etherification processes to introduce the isopropoxy group efficiently.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols under basic or neutral conditions.
Major Products:
Oxidation: 5-Chloro-2-isopropoxyisonicotinic acid.
Reduction: 5-Chloro-2-isopropoxyisonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of substituents on reaction mechanisms.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Used in biochemical assays to study enzyme interactions and inhibition.
Industry:
Mechanism of Action
The mechanism of action of 5-Chloro-2-isopropoxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . Additionally, the presence of the chlorine and isopropoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
Key Research Findings
Substituent Position and Reactivity
- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound enables nucleophilic addition reactions (e.g., forming imines or hydrazones), whereas carboxylic acid derivatives (e.g., 5-Chloro-6-isopropoxynicotinic acid) are more acidic and participate in salt formation or amidation .
- Alkoxy Group Size : The isopropoxy group (bulkier, C3) in the target compound reduces steric accessibility compared to methoxy (C1) analogs like 5-Chloro-6-methoxynicotinaldehyde, which exhibits higher solubility in polar solvents .
Electronic Effects
- Chlorine Position : Chlorine at the 5-position (pyridine ring) creates an electron-deficient aromatic system, enhancing electrophilic substitution reactivity. In contrast, chlorine at the 2-position (e.g., Methyl 2,5-dichloroisonicotinate) further deactivates the ring, reducing reactivity .
- Methyl vs. Isopropoxy : Methyl substituents (e.g., 5-Chloro-2-methylisonicotinic acid) increase lipophilicity but lack the steric and electronic modulation provided by isopropoxy groups .
Biological Activity
5-Chloro-2-isopropoxyisonicotinaldehyde (CAS No. 1289135-79-0) is an organic compound with significant potential in biological applications. Its molecular formula is C9H10ClNO2, and it has a molecular weight of 199.64 g/mol. This compound is a derivative of isonicotinaldehyde, modified to include an isopropoxy group at the 2-position and a chlorine atom at the 5-position. Understanding its biological activity is crucial for its application in pharmaceutical research and other fields.
Synthesis : The synthesis of this compound typically involves starting with isonicotinaldehyde, followed by an etherification reaction using isopropyl alcohol and a catalyst like sulfuric acid. The chlorination step introduces the chlorine atom, often performed under controlled conditions to ensure yield and purity.
Reactivity : The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : The aldehyde group can be reduced to an alcohol.
- Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Biological Activity
This compound has been investigated for several biological activities, particularly in the realms of pharmacology and biochemistry.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Anticancer Properties
Studies have highlighted the compound's ability to induce apoptosis in cancer cell lines. It appears to interfere with specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer drug.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate enzyme activity or receptor signaling, leading to biological effects such as growth inhibition in cancer cells or antimicrobial activity against pathogens.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
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Cancer Cell Line Studies
- In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 5-Chloro-2-methoxyisonicotinaldehyde | Structure | Antimicrobial |
| 5-Chloro-2-ethoxyisonicotinaldehyde | Structure | Limited studies available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
